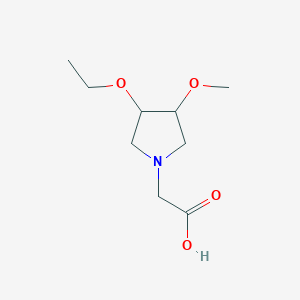

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both heterocyclic compounds and carboxylic acid derivatives. The compound's International Union of Pure and Applied Chemistry name reflects its complex structure through a hierarchical naming system that prioritizes the carboxylic acid functional group as the principal functional group.

According to International Union of Pure and Applied Chemistry nomenclature principles, carboxylic acids receive the highest priority among functional groups, which determines both the parent chain selection and the numbering system. In this compound, the acetic acid moiety serves as the base structure, with the pyrrolidine ring system functioning as a substituent. The systematic name construction begins with the identification of the longest carbon chain containing the carboxyl group, followed by the specification of substituents in order of their complexity.

The pyrrolidine ring system follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. Within this framework, the five-membered saturated nitrogen-containing ring receives the designation "pyrrolidin," derived from the combination of "pyrrol" (indicating the five-membered nitrogen heterocycle) and the suffix "-idine" (denoting complete saturation). The numbering of the pyrrolidine ring begins at the nitrogen atom, which is assigned position 1, and continues around the ring to provide the lowest possible numbers for substituents.

| Nomenclature Component | Systematic Description | International Union of Pure and Applied Chemistry Convention |

|---|---|---|

| Base Structure | Acetic acid | Principal functional group priority |

| Heterocyclic Substituent | Pyrrolidin-1-yl | Hantzsch-Widman system |

| Position 3 Substituent | Ethoxy | Alkoxy group nomenclature |

| Position 4 Substituent | Methoxy | Alkoxy group nomenclature |

| Complete Name | This compound | Integrated systematic nomenclature |

The ethoxy and methoxy substituents on the pyrrolidine ring are named according to standard alkoxy nomenclature conventions. The ethoxy group (ethyl ether linkage) at position 3 and the methoxy group (methyl ether linkage) at position 4 are specified with their respective positional locants to ensure unambiguous identification of the compound's structure.

The molecular formula C9H17NO4 reflects the complete atomic composition, while the molecular weight of 203.24 grams per mole provides essential physicochemical data. The compound's International Chemical Identifier key (HIEYSJYZJJIMLK-UHFFFAOYSA-N) and Simplified Molecular Input Line Entry System notation (CCOC1CN(CC1OC)CC(=O)O) serve as unique digital representations for database searches and computational applications.

Historical Context of Pyrrolidine-Based Compound Development

The development of pyrrolidine-based compounds in medicinal chemistry represents a significant evolution in heterocyclic drug design, spanning several decades of research and pharmaceutical innovation. Pyrrolidine, also known as tetrahydropyrrole, was first characterized as a five-membered saturated nitrogen-containing heterocycle with the molecular formula (CH2)4NH. The compound's historical significance stems from its natural occurrence in various biological systems and its early recognition as a privileged scaffold for drug development.

The industrial production of pyrrolidine was established through the catalytic reaction of 1,4-butanediol and ammonia at elevated temperatures (165-200°C) and pressures (17-21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina. This manufacturing process enabled the large-scale production necessary for pharmaceutical research and development, marking a crucial milestone in the compound's commercial availability.

Natural pyrrolidine derivatives have been identified in numerous alkaloids, including nicotine and hygrine, which demonstrated the inherent biological activity associated with this structural motif. The presence of pyrrolidine rings in naturally occurring bioactive compounds provided early evidence of their potential therapeutic applications and motivated systematic investigation of synthetic pyrrolidine derivatives.

The recognition of pyrrolidine as a versatile scaffold in medicinal chemistry gained momentum with the development of racetam compounds, including piracetam and aniracetam. These nootropic agents demonstrated the neurological activity potential of pyrrolidine-containing molecules and established precedent for their use in central nervous system therapeutics.

| Historical Period | Key Development | Scientific Impact |

|---|---|---|

| Early 20th Century | Natural pyrrolidine alkaloid characterization | Established biological activity precedent |

| Mid-20th Century | Industrial synthesis development | Enabled large-scale pharmaceutical research |

| 1970s-1980s | Racetam compound discovery | Demonstrated neurological therapeutic potential |

| 1990s-2000s | Systematic scaffold optimization | Advanced structure-activity relationship understanding |

| 2010s-Present | Contemporary drug discovery applications | Expanded therapeutic target diversity |

The amino acids proline and hydroxyproline represent fundamental examples of naturally occurring pyrrolidine derivatives that have been extensively studied for their conformational properties and biological functions. These compounds provided critical insights into the stereochemical characteristics of pyrrolidine rings and their influence on protein structure and function.

Contemporary pharmaceutical research has identified pyrrolidine-containing drugs such as procyclidine and bepridil, which demonstrate the continued relevance of this scaffold in modern therapeutic applications. The diversity of target indications for pyrrolidine-based drugs illustrates the versatility of this heterocyclic system in addressing various medical conditions.

Position in Contemporary Medicinal Chemistry Research

The position of this compound within contemporary medicinal chemistry research reflects the ongoing evolution of pyrrolidine-based drug discovery and the increasing sophistication of heterocyclic scaffold optimization. Modern medicinal chemistry recognizes the pyrrolidine ring as one of the most versatile nitrogen-containing heterocycles, offering unique advantages for pharmaceutical applications through its distinctive three-dimensional characteristics and conformational flexibility.

The five-membered pyrrolidine ring provides exceptional opportunities for pharmacophore space exploration due to its sp3-hybridization, which enhances three-dimensional coverage and enables more effective interaction with biological targets. This spatial characteristic distinguishes pyrrolidine derivatives from planar aromatic systems and contributes significantly to their biological activity profiles. The non-planarity of the pyrrolidine ring, attributed to a phenomenon called pseudorotation, allows for energetically advantageous conformations that optimize binding interactions with target proteins.

Contemporary research emphasizes the stereochemical significance of pyrrolidine derivatives, particularly the potential for multiple stereogenic centers that can lead to diverse biological profiles. The presence of up to four stereogenic carbon atoms in substituted pyrrolidines can generate up to sixteen different stereoisomers, providing extensive opportunities for structure-activity relationship optimization. This stereochemical diversity represents a crucial advantage in the development of selective therapeutic agents, as proteins demonstrate inherent enantioselectivity in their binding interactions.

| Research Application | Therapeutic Area | Structural Advantages |

|---|---|---|

| Anticancer agents | Oncology | Enhanced target selectivity through stereochemistry |

| Antibacterial compounds | Infectious diseases | Improved pharmacokinetic properties |

| Central nervous system drugs | Neurology | Optimized blood-brain barrier penetration |

| Antidiabetic medications | Endocrinology | Enhanced receptor binding affinity |

| Anti-inflammatory agents | Immunology | Reduced off-target effects |

The basicity and nucleophilicity of the pyrrolidine nitrogen atom contribute significantly to the pharmacological properties of these compounds. Research has demonstrated that substituents at different positions on the pyrrolidine ring can modulate both basicity and conformational preferences, enabling precise tuning of biological activity. Studies have shown that 92% of United States Food and Drug Administration-approved pyrrolidine drugs contain substitutions at the nitrogen position, highlighting the importance of this site for medicinal chemistry optimization.

The influence of steric factors on biological activity represents a critical area of contemporary research focus. Investigations have revealed that specific substitution patterns can control ring puckering and conformational preferences, directly impacting protein binding interactions. For example, trans-4-fluoroproline and cis-4-fluoroproline demonstrate distinct conformational preferences that influence their biological activities, while carbon-4 alkylation with methyl or tert-butyl groups can lock specific conformations.

Modern synthetic approaches to pyrrolidine derivatives encompass both ring construction from acyclic precursors and functionalization of preformed pyrrolidine rings. These methodologies enable the preparation of complex substituted pyrrolidines with precise control over stereochemistry and substitution patterns. The development of stereoselective synthetic routes has become increasingly important for accessing specific stereoisomers with optimal biological activity profiles.

The integration of computational methods and experimental validation has accelerated the discovery and optimization of pyrrolidine-based therapeutic agents. Molecular docking studies, quantitative structure-activity relationship analyses, and pharmacokinetic modeling contribute to the rational design of new compounds with improved efficacy and selectivity profiles.

Current research trends indicate expanding applications of pyrrolidine derivatives across diverse therapeutic areas, including rare diseases, personalized medicine approaches, and combination therapies. The continued evolution of this research field reflects the enduring value of the pyrrolidine scaffold in addressing contemporary medical challenges and the ongoing potential for novel therapeutic discoveries.

Properties

IUPAC Name |

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-14-8-5-10(6-9(11)12)4-7(8)13-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEYSJYZJJIMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with ethoxy and methoxy groups. This structural configuration is believed to play a significant role in its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The inhibition of DNA gyrase leads to bactericidal effects against various Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as squalene synthase and DNA gyrase, which are crucial for cellular processes in pathogens .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, although specific pathways remain to be elucidated.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited an IC50 value of 0.67 µM against Trypanosoma cruzi, indicating potent antimicrobial activity .

- In Vivo Studies : Animal models have shown that similar compounds can significantly reduce parasitemia in infections caused by T. cruzi when administered at therapeutic doses, supporting their potential use in treating parasitic infections .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | Related Pyrrolidine Derivative | 0.67 | T. cruzi |

| Enzyme Inhibition | Squalene Synthase Inhibitor | 0.013 | Squalene Synthase |

| Anti-inflammatory | Pyrrolidine Derivative | Not specified | Inflammatory Pathways |

Comparison with Similar Compounds

A. 2-(3-Bromo-4-methoxyphenyl)acetic Acid ()

- Structure : Aromatic phenyl ring substituted with bromo (-Br) and methoxy (-OCH₃) groups at positions 3 and 4, respectively, with an acetic acid group at position 2.

- Key Properties :

- Electronic Effects : Bromine’s electron-withdrawing nature increases the C–C–C angle at its position to 121.5°, compared to 118.2° for methoxy and 118.4° for the acetic acid group .

- Hydrogen Bonding : Forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, enhancing crystallinity .

- Applications : Intermediate in synthesizing natural products (e.g., Combretastatin A-4) due to its regioselective reactivity .

- Comparison : Unlike the target compound’s saturated pyrrolidine ring, this aromatic analogue exhibits stronger intermolecular interactions and distinct electronic properties. The absence of a nitrogen atom in the ring may reduce bioavailability in biological systems compared to pyrrolidine derivatives.

B. 2-(Pyridin-3-yl)acetic Acid ()

- Structure : Pyridine ring (aromatic, six-membered with one nitrogen) substituted with an acetic acid group at position 3.

- Key Properties :

- Comparison : The aromatic pyridine ring vs. saturated pyrrolidine alters solubility and reactivity. The target compound’s aliphatic amine may enhance solubility in aqueous environments but increase susceptibility to oxidation.

C. Acetic Acid Derivatives with Heterocyclic Moieties ()

- Example : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester ().

- Key Features : Complex fused-ring systems (pyrrolopyridazine) with ester functionalities.

Physical and Chemical Properties

Preparation Methods

Detailed Preparation Process

Step 1: Esterification and Etherification of 2-Hydroxy-4-methylbenzoic Acid

- Reaction: The carboxylic acid and hydroxyl groups of 2-hydroxy-4-methylbenzoic acid are reacted with diethyl sulfate in the presence of a base such as potassium carbonate.

- Solvent: Toluene or cyclohexane.

- Conditions: Temperature range 80-110°C, preferably 100-110°C, for 20-30 hours.

- Outcome: Formation of ethyl 2-ethoxy-4-methylbenzoate.

This step introduces ethoxy groups via etherification and converts the carboxylic acid to an ester, setting the stage for further functionalization.

Step 2: Allylic Bromination

- Reagents: N-bromosuccinimide (NBS) with a radical initiator such as 2,2'-azo-bis-(isobutyronitrile) (AIBN).

- Solvent: Cyclohexane or carbon tetrachloride.

- Conditions: Ambient temperature or reflux depending on solvent.

- Outcome: Conversion of the methyl group to a bromomethyl group yielding ethyl 4-bromomethyl-2-ethoxybenzoate.

This step introduces a good leaving group (bromide) for subsequent cyanation.

Step 3: Cyanation

- Reagents: Sodium cyanide (NaCN) with a phase transfer catalyst such as tetra butyl ammonium bromide.

- Solvent: Dichloromethane and water biphasic system.

- Conditions: Room temperature, about 20°C, for 40+ hours.

- Outcome: Formation of ethyl 4-cyanomethyl-2-ethoxybenzoate.

This step replaces bromide with a cyano group, which is a precursor for carboxyl functionalities.

Step 4: Hydrolysis and Selective Hydrolysis

- Hydrolysis of Cyano Group: Treatment with gaseous hydrochloric acid in ethanol under reflux converts the cyano group to an ester.

- Hydrolysis of Esters: Subsequent hydrolysis with sodium hydroxide in aqueous ethanol or methanol at 23-25°C for 1.5 hours yields the corresponding acid.

- Selective Hydrolysis: Controlled hydrolysis allows selective conversion of one ester group while retaining others, producing 3-ethoxy-4-(alkoxycarbonyl)phenyl acetic acid.

This step finalizes the acid functionality crucial for the target molecule.

Improvements and Eco-friendly Modifications

Recent patents describe improvements over earlier methods by:

- Replacing toxic and hazardous reagents such as carbon tetrachloride and gaseous HCl with safer alternatives.

- Using diethyl sulfate instead of ethyl bromide for etherification.

- Employing cyclohexane (class-II solvent) instead of carbon tetrachloride (class-I solvent).

- Avoiding the use of dry HCl gas by alternative hydrolysis methods.

- Utilizing phase transfer catalysts like tetra butyl ammonium bromide instead of more expensive or hazardous catalysts.

These modifications result in:

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature & Time | Product Intermediate | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification & Etherification | 2-Hydroxy-4-methylbenzoic acid, diethyl sulfate, K2CO3 | Toluene or cyclohexane | 100-110°C, 20-30 hrs | Ethyl 2-ethoxy-4-methylbenzoate | Introduces ethoxy groups and esterifies acid |

| 2 | Allylic Bromination | NBS, AIBN | Cyclohexane or CCl4 | Ambient to reflux | Ethyl 4-bromomethyl-2-ethoxybenzoate | Bromination of methyl group |

| 3 | Cyanation | NaCN, tetra butyl ammonium bromide | Dichloromethane + water | ~20°C, ~43 hrs | Ethyl 4-cyanomethyl-2-ethoxybenzoate | Replaces bromide with cyano |

| 4 | Hydrolysis | Gaseous HCl in ethanol (for cyano to ester), NaOH in ethanol/methanol (for ester hydrolysis) | Ethanol, methanol | Reflux (HCl), 23-25°C (NaOH) | 3-Ethoxy-4-(alkoxycarbonyl)phenyl acetic acid | Converts cyano to acid, selective ester hydrolysis |

| - | Improvements | Use of diethyl sulfate, cyclohexane, phase transfer catalysts | Cyclohexane, toluene | Moderate temperatures | Higher yield, safer process | Eco-friendly and scalable modifications |

Research Findings and Practical Considerations

- The original processes involving ethyl bromide, carbon tetrachloride, and gaseous HCl are effective but pose significant safety and environmental hazards.

- Modified processes replacing these reagents with diethyl sulfate and cyclohexane improve safety and reduce costs without compromising yield.

- The use of phase transfer catalysts enhances reaction efficiency, especially in cyanation steps.

- Reaction times vary from 1.5 hours for hydrolysis to over 40 hours for cyanation, indicating the need for process optimization in industrial settings.

- Temperature control is critical, especially in lithiation and carboxylation steps involving n-butyllithium and carbon dioxide at low temperatures (-75°C).

- The overall yield improvement from approximately 21% to over 59% demonstrates the success of process refinements.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)acetic acid, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidine ring substitution pattern and acetic acid backbone. The ethoxy (CHCH) and methoxy (OCH) groups will show distinct splitting patterns and chemical shifts (e.g., δ ~1.2–1.4 ppm for ethoxy protons) .

- Infrared Spectroscopy (IR) : Analyze the carbonyl stretch (C=O) of the acetic acid moiety (~1700–1750 cm) and ether C-O stretches (~1100–1250 cm) to verify functional group integrity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) and fragmentation patterns to rule out impurities .

Q. What are the critical considerations for synthesizing this compound to avoid side reactions?

- Methodological Answer :

- Protecting Groups : Use temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the pyrrolidine nitrogen to prevent unwanted alkylation during acetic acid coupling .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in SN2 reactions for ethoxy/methoxy substitutions, but ensure low moisture content to avoid hydrolysis .

- Temperature Control : Maintain temperatures below 60°C during esterification steps to prevent racemization or decomposition of the pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrrolidine ring functionalization. For example, calculate activation energies for ethoxy vs. methoxy substitutions to guide experimental design .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., PubChem) to predict optimal catalysts or solvents for stereocontrolled synthesis .

Q. How should researchers resolve contradictions in biological activity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis Framework : Compare IC values across studies using standardized assays (e.g., enzyme inhibition or cell viability) and adjust for variables like solvent polarity or buffer pH .

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using multivariate regression models. For example, assess how steric hindrance from the pyrrolidine ring impacts target binding .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities. Monitor at 210–254 nm for acetic acid derivatives .

- Membrane Technologies : Employ nanofiltration membranes (MWCO ~300–500 Da) to separate unreacted starting materials during scale-up .

Safety and Handling

Q. What safety protocols are essential for handling this compound in aqueous environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as acetic acid derivatives can cause irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic anhydride) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Data and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Crystallization Conditions : Screen solvents (e.g., ethanol/water mixtures) and slow-evaporation techniques to obtain single crystals. Validate unit cell parameters against Cambridge Structural Database entries .

- Data Deposition : Submit crystallographic data to repositories like CCDC or ICSD with detailed metadata (e.g., temperature, humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.